molecular formula C28H30O6 B1220902 Apogossypol CAS No. 475-56-9

Apogossypol

Cat. No. B1220902
CAS RN: 475-56-9
M. Wt: 462.5 g/mol
InChI Key: PBJKWGWHZVXBGU-UHFFFAOYSA-N
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Description

Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed . It has gained considerable research interest due to its attractive biological activities, especially antitumor and antivirus .


Synthesis Analysis

The synthesis of apogossypol involves a structural modification of gossypol to reduce toxicity and improve therapeutic effect . A practical and scalable route for the synthesis of 1,1′-dideoxygossypol from natural polyphenol product gossypol has been described . The key step is the successful regioselective deacetylation of hexaacetyl apogossypol and the following reductive removal of hydroxyl groups .


Molecular Structure Analysis

Gossypol, from which apogossypol is derived, exists as three different tautomers: aldehyde, ketone, and lactol . There are two optical enantiomers of gossypol, (−)-gossypol and (+)-gossypol .


Chemical Reactions Analysis

Gossypol, the parent compound of apogossypol, can undergo many varied reactions . The design and synthesis of pharmacologically active derivatives based on the structure of gossypol, such as gossypol Schiff bases, apogossypol, gossypolone, are thoroughly discussed .


Physical And Chemical Properties Analysis

Gossypol is a polyphenolic compound isolated from cottonseed . It is toxic and provides a protective mechanism for cotton plants against pests . Apogossypol, as a derivative, is expected to share some of these properties.

Scientific Research Applications

Antitumor Activity

Apogossypol has been extensively studied for its antitumor properties . It functions by targeting anti-apoptotic Bcl-2 family proteins, which are crucial for cell survival. By inhibiting these proteins, Apogossypol promotes apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antiviral Applications

Research has indicated that Apogossypol also possesses antiviral activities . Its structural modifications allow it to interact with viral proteins, potentially inhibiting the replication of viruses. This makes it a compound of interest in the development of antiviral drugs .

Male Contraceptive Potential

Historically, gossypol, from which Apogossypol is derived, was investigated as a male contraceptive due to its ability to disrupt sperm production. Apogossypol retains some of these properties and could be a lead compound in the development of non-hormonal male contraceptives .

Antioxidant Properties

Apogossypol and its derivatives exhibit antioxidant properties , which are beneficial in neutralizing free radicals. This activity suggests its potential use in preventing oxidative stress-related diseases .

Antibacterial and Antimalarial Effects

The compound has shown effectiveness against certain bacteria and the malaria parasite, indicating its potential as a therapeutic agent in treating infectious diseases .

Synergistic Effects with Chemotherapeutic Agents

Apogossypol has been observed to have synergistic effects when used in combination with certain chemotherapeutic agents. This suggests that it could enhance the efficacy of existing cancer treatments and reduce the required dosage of chemotherapeutic drugs, potentially decreasing side effects .

properties

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJKWGWHZVXBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197162
Record name (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apogossypol

CAS RN

475-56-9
Record name (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, the gossypol acetic acid 1 (5 g, 8.65 mmol) in 50 ml of 40% NaOH was heated under nitrogen at 90° C. for 3.5 hours in the dark. The reaction mixture was cooled and poured slowly onto ice (300 ml) and concentrated H2SO4 (35 ml) mixture to form white precipitation. The precipitation was filtered, washed with water and dried to afford apogossypol (3.8 g, 95%) as a white solid. 1H NMR (CDCl3 δ 7.61 (s, 2H), 7.50 (s, 2H), 5.93 (s, 2H), 5.27 (s, 2H), 5.13 (s, 2H), 3.88 (m, 2H), 2.12 (s, 6H), 1.55 (d, J=5.5 Hz, 12H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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